molecular formula C10H18O4 B605288 Ald-PEG1-t-butyl ester CAS No. 2100306-48-5

Ald-PEG1-t-butyl ester

Cat. No.: B605288
CAS No.: 2100306-48-5
M. Wt: 202.25
InChI Key: CZRHXJWSZPQZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ald-PEG1-t-butyl ester is a compound that belongs to the class of heterobifunctional polyethylene glycol derivatives. It contains an aldehyde group and a t-butyl ester group linked through a linear polyethylene glycol chain. This compound is widely used in various scientific and industrial applications due to its unique chemical properties and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ald-PEG1-t-butyl ester typically involves the reaction of a polyethylene glycol derivative with an aldehyde and a t-butyl ester. The reaction conditions often include the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Ald-PEG1-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ald-PEG1-t-butyl ester is extensively used in scientific research due to its ability to act as a linker for bio-conjugation. Some of its applications include:

Mechanism of Action

The mechanism of action of Ald-PEG1-t-butyl ester involves its ability to form stable covalent bonds with biomolecules. The aldehyde group reacts with amino or hydrazide groups on proteins or peptides, forming stable linkages.

Comparison with Similar Compounds

  • Ald-PEG2-t-butyl ester
  • Ald-PEG3-t-butyl ester
  • Ald-PEG4-t-butyl ester

Comparison: Ald-PEG1-t-butyl ester is unique due to its specific chain length and functional groups, which provide optimal reactivity and versatility for various applications. Compared to its analogs with longer polyethylene glycol chains, this compound offers a balance between solubility and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

tert-butyl 3-(3-oxopropoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-10(2,3)14-9(12)5-8-13-7-4-6-11/h6H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRHXJWSZPQZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ald-PEG1-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Ald-PEG1-t-butyl ester
Reactant of Route 3
Ald-PEG1-t-butyl ester
Reactant of Route 4
Reactant of Route 4
Ald-PEG1-t-butyl ester
Reactant of Route 5
Ald-PEG1-t-butyl ester
Reactant of Route 6
Ald-PEG1-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.